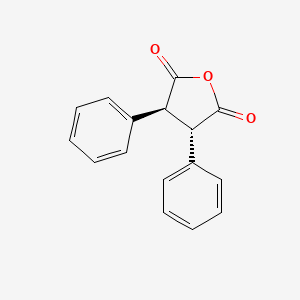

DL-2,3-Diphenylsuccinic acid anhydride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDJRACNZVFLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)OC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-38-3, 101278-21-1 | |

| Record name | 2,5-Furandione, dihydro-3,4-diphenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIPHENYLSUCCINIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of DL-2,3-Diphenylsuccinic Acid Anhydride from Benzene

Introduction

2,3-Diphenylsuccinic acid and its derivatives are valuable scaffolds in organic and medicinal chemistry.[1] The presence of two chiral centers and phenyl groups imparts unique stereochemical and physiological properties, making them key intermediates in the synthesis of pharmaceuticals and functional materials.[1] This guide provides an in-depth, technically-grounded narrative for the multi-step synthesis of DL-2,3-diphenylsuccinic acid anhydride, commencing from the fundamental aromatic hydrocarbon, benzene. The synthetic strategy is designed to be logical, efficient, and reproducible, with each step explained from both a mechanistic and practical standpoint. This document is intended for researchers, chemists, and professionals in drug development who require a robust and well-validated synthetic pathway.

The overall synthetic pathway is outlined below:

Caption: Overall synthetic workflow from benzene to the target anhydride.

Step 1: Friedel-Crafts Acylation of Benzene to Synthesize Deoxybenzoin

The initial step involves the formation of a carbon-carbon bond on the benzene ring to build the core structure. The Friedel-Crafts acylation is the method of choice for this transformation, offering a reliable route to aryl ketones.[2][3][4] In this synthesis, benzene is acylated with phenylacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to yield deoxybenzoin (1,2-diphenyl-1-ethanone).

Principle and Mechanism

The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] The Lewis acid, AlCl₃, coordinates to the chlorine atom of phenylacetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly electrophilic acylium ion. This acylium ion is the active electrophile that is attacked by the π-electron system of the benzene ring.

The mechanism involves three key stages:

-

Formation of the Acylium Ion: Aluminum chloride abstracts the chloride from phenylacetyl chloride to generate a resonance-stabilized acylium ion.[5]

-

Electrophilic Attack: The nucleophilic benzene ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

-

Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[5][6]

A key advantage of Friedel-Crafts acylation over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation.[6]

Caption: Mechanism of Friedel-Crafts acylation to form deoxybenzoin.

Experimental Protocol: Synthesis of Deoxybenzoin

This protocol is adapted from established procedures for Friedel-Crafts acylations.[7][8]

-

Reaction Setup: In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 75 g (0.56 mole) of anhydrous aluminum chloride and 400 mL of dry benzene. Caution: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.

-

Reagent Addition: Cool the stirred suspension in an ice bath. Prepare a solution of 69.5 g (0.45 mole) of phenylacetyl chloride in 100 mL of dry benzene. Add this solution dropwise from the dropping funnel to the AlCl₃ suspension over 30-45 minutes. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux on a steam bath for one hour to ensure the reaction goes to completion.

-

Work-up: Cool the reaction mixture and carefully pour it into a beaker containing 500 g of crushed ice and 200 mL of concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer and extract the aqueous layer once with 100 mL of ether. Combine the organic extracts.

-

Washing and Drying: Wash the combined organic layer with 100 mL of water, followed by 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of water. Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Isolation and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude deoxybenzoin can be purified by vacuum distillation or recrystallization from methanol to yield a white solid.[7]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Benzene | 78.11 | 500 mL | ~5.6 | Reactant/Solvent |

| Phenylacetyl Chloride | 154.60 | 69.5 g | 0.45 | Acylating Agent |

| Aluminum Chloride (anhyd.) | 133.34 | 75 g | 0.56 | Catalyst |

Table 1: Reagents for the Synthesis of Deoxybenzoin. Expected yield is approximately 80-85%.

Step 2: Reduction of Deoxybenzoin to trans-Stilbene

The next stage involves the conversion of the ketone functionality in deoxybenzoin to an alkene, yielding stilbene (1,2-diphenylethylene). While several methods exist, such as the Wittig reaction[9][10], a direct reduction of the corresponding benzoin is a common and efficient alternative. For this guide, we will detail the reduction of benzoin, which can be formed from benzaldehyde, as a highly effective route. However, a more direct, albeit classic, method involves the reduction of deoxybenzoin itself using zinc amalgam (Clemmensen reduction) or similar methods. A convenient laboratory-scale synthesis involves the reduction of benzoin, readily accessible from benzaldehyde, with zinc and acid.[11]

Principle and Mechanism (via Benzoin Reduction)

Benzoin can be reduced to deoxybenzoin, and subsequently to stilbene under different conditions. A more direct route to stilbene from benzoin involves reduction with zinc amalgam.[11] The carbonyl group is first reduced to a secondary alcohol, and the adjacent alcohol is then eliminated to form the double bond. The trans isomer is the thermodynamically more stable product and is typically formed preferentially.[12]

Experimental Protocol: Synthesis of trans-Stilbene

This protocol describes the reduction of benzoin, a related starting material, which is a well-documented path to stilbene.[11]

-

Setup: In a 500-mL flask, place 20 g (0.094 mol) of benzoin and 100 mL of ethanol.

-

Amalgam Preparation: Separately, prepare zinc amalgam by carefully adding 2 g of mercuric chloride to 30 g of zinc dust in a flask with 50 mL of water and 1 mL of concentrated HCl. Swirl for 5 minutes, then decant the water.

-

Reduction: Add the prepared zinc amalgam to the benzoin suspension. Add 75 mL of concentrated hydrochloric acid in portions over 30 minutes while stirring vigorously.

-

Reaction and Reflux: Heat the mixture under reflux for one hour. The reaction mixture should become colorless.

-

Isolation: Cool the flask and decant the solution from the remaining zinc. Dilute the solution with water until the product precipitates.

-

Purification: Collect the crude stilbene by filtration. Recrystallize the product from ethanol to obtain pure trans-stilbene as white crystals.

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| Benzoin | 212.24 | 20 g | 0.094 | Precursor |

| Zinc Dust | 65.38 | 30 g | 0.46 | Reducing Agent |

| Mercuric Chloride | 271.52 | 2 g | 0.007 | Amalgamation |

| Conc. HCl | 36.46 | 75 mL | ~0.9 | Acid Catalyst |

Table 2: Reagents for the Synthesis of trans-Stilbene. Expected yield is typically high for this reduction.

Step 3: Oxidation of trans-Stilbene to DL-2,3-Diphenylsuccinic Acid

This crucial step transforms the alkene into the target dicarboxylic acid. The oxidation of the double bond in trans-stilbene must be carefully controlled to yield the desired succinic acid derivative. A common method involves epoxidation followed by hydrolysis, or direct oxidation using a strong oxidizing agent like potassium permanganate. The stereochemistry of this step is paramount. The oxidation of trans-stilbene via a syn-dihydroxylation mechanism (e.g., with cold, alkaline KMnO₄) followed by further oxidation would yield the meso-diacid. To obtain the racemic (DL) mixture, a pathway involving anti-dihydroxylation is conceptually required. However, strong oxidation often leads to a mixture of stereoisomers or cleavage products.

A reliable method to produce the diacid is through bromination followed by displacement and hydrolysis.

Principle and Mechanism (via Dibromide)

-

Bromination: trans-Stilbene undergoes electrophilic addition with bromine (Br₂) to form meso-1,2-dibromo-1,2-diphenylethane. The reaction proceeds via an anti-addition mechanism involving a cyclic bromonium ion intermediate.[11]

-

Dinitrile Formation: The dibromide is then reacted with sodium or potassium cyanide in a nucleophilic substitution reaction (Sₙ2) to form the dinitrile. This step involves two inversions of configuration, leading to the DL-dinitrile.

-

Hydrolysis: Finally, the dinitrile is hydrolyzed under acidic or basic conditions to yield DL-2,3-diphenylsuccinic acid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 11. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 12. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoselective Pathway to DL-2,3-Diphenylsuccinic Acid Anhydride: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2,3-Diphenylsuccinic acid anhydride is a valuable chiral building block in organic synthesis, finding applications in the preparation of various pharmacologically active molecules and polymers. Understanding the mechanism of its formation is paramount for controlling stereochemistry and optimizing synthesis. This in-depth technical guide provides a comprehensive overview of the core principles governing the formation of this compound, focusing on the mechanistic pathway, stereochemical considerations, and practical synthetic protocols. By elucidating the causality behind experimental choices, this guide aims to equip researchers with the knowledge to approach the synthesis of this and related compounds with precision and confidence.

Introduction: The Significance of Substituted Succinic Anhydrides

Substituted succinic anhydrides are a class of cyclic dicarboxylic anhydrides that serve as versatile intermediates in organic chemistry. Their rigid, five-membered ring structure and the presence of chiral centers, as in the case of 2,3-disubstituted derivatives, make them attractive precursors for the stereoselective synthesis of a wide array of complex molecules. The anhydride functionality provides a reactive handle for various nucleophilic acyl substitution reactions, allowing for the introduction of diverse functional groups.

This compound, specifically, is a racemic mixture of (2R,3S)- and (2S,3R)-3,4-diphenyloxolane-2,5-dione. Its synthesis and the control of its stereochemistry are of significant interest in medicinal chemistry and materials science.

The Core Mechanism: Dehydration of 2,3-Diphenylsuccinic Acid

The formation of this compound is fundamentally a dehydration reaction of the corresponding DL-2,3-diphenylsuccinic acid. This intramolecular cyclization involves the removal of a molecule of water from the two carboxylic acid groups to form the cyclic anhydride.

The general mechanism for the dehydration of a dicarboxylic acid to a cyclic anhydride proceeds via the activation of one of the carboxylic acid groups, followed by an intramolecular nucleophilic attack by the second carboxylic acid group. This process can be facilitated either by heating or through the use of chemical dehydrating agents.

Thermal Dehydration

At elevated temperatures, dicarboxylic acids can undergo dehydration without the need for a catalyst. The reaction is driven by the entropically favorable formation of a cyclic anhydride and the release of a small molecule (water). However, this method often requires high temperatures, which can sometimes lead to side reactions or decomposition.

Chemical Dehydration

A more common and often milder approach involves the use of dehydrating agents. These reagents activate one of the carboxylic acid groups, making it a better electrophile for the subsequent intramolecular attack. Commonly used dehydrating agents include:

-

Acetyl Chloride (CH₃COCl): Reacts with a carboxylic acid to form a mixed anhydride, which is a highly reactive intermediate.

-

Phosphorus Pentoxide (P₂O₅): A powerful dehydrating agent that readily removes water.

-

Thionyl Chloride (SOCl₂): Converts the carboxylic acid to an acyl chloride, which then reacts with the other carboxylic acid group.

-

DCC (N,N'-Dicyclohexylcarbodiimide): A common coupling agent in peptide synthesis that can also be used for anhydride formation.

The choice of dehydrating agent can influence the reaction conditions and the purity of the final product.

The mechanistic pathway using a dehydrating agent like acetyl chloride can be visualized as follows:

Figure 1: General mechanism of anhydride formation using a dehydrating agent.

Stereochemical Considerations: The "DL" Designation

The "DL" prefix in this compound signifies a racemic mixture of two enantiomers: (2R,3S)- and (2S,3R)-diphenylsuccinic anhydride. This stereochemical outcome is a direct consequence of the stereochemistry of the starting material, DL-2,3-diphenylsuccinic acid.

DL-2,3-diphenylsuccinic acid is itself a racemic mixture of (2R,3S)- and (2S,3R)-2,3-diphenylsuccinic acid. The formation of the anhydride from this racemic diacid proceeds with retention of configuration at the two stereocenters. The intramolecular cyclization does not affect the existing stereochemistry at the C2 and C3 positions.

It is crucial to distinguish the DL-diacid from its diastereomer, meso-2,3-diphenylsuccinic acid. The meso isomer is achiral due to an internal plane of symmetry. Dehydration of the meso-diacid would also yield an anhydride, but it would be the achiral meso-anhydride.

The stereochemical relationship can be summarized as follows:

| Starting Diacid Stereoisomer | Resulting Anhydride Stereoisomer |

| (2R,3S)-2,3-Diphenylsuccinic Acid | (2R,3S)-2,3-Diphenylsuccinic Anhydride |

| (2S,3R)-2,3-Diphenylsuccinic Acid | (2S,3R)-2,3-Diphenylsuccinic Anhydride |

| DL (racemic mixture) | DL (racemic mixture) |

| meso-2,3-Diphenylsuccinic Acid | meso-2,3-Diphenylsuccinic Anhydride |

Experimental Protocol: Synthesis of DL-2,3-Diphenylsuccinic Acid and its Anhydride

The following protocol outlines a typical laboratory-scale synthesis of DL-2,3-diphenylsuccinic acid followed by its conversion to the anhydride.

Part A: Synthesis of DL-2,3-Diphenylsuccinic Acid

A common method for the synthesis of 2,3-diphenylsuccinic acid is through the reductive coupling of benzaldehyde.

Materials:

-

Benzaldehyde

-

Sodium metal

-

Dry diethyl ether

-

Hydrochloric acid (concentrated)

-

Ethanol

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place freshly cut sodium metal in dry diethyl ether.

-

Slowly add a solution of benzaldehyde in dry diethyl ether to the flask with vigorous stirring. An exothermic reaction will occur, and the reaction mixture will turn viscous.

-

After the addition is complete, reflux the mixture for 2-3 hours.

-

Cool the reaction mixture in an ice bath and cautiously add water to quench the unreacted sodium.

-

Separate the ethereal layer and wash it with water.

-

Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the crude DL-2,3-diphenylsuccinic acid.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol-water to obtain the pure diacid.

Part B: Synthesis of this compound

Materials:

-

DL-2,3-Diphenylsuccinic acid (from Part A)

-

Acetyl chloride

-

Dry toluene

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend DL-2,3-diphenylsuccinic acid in dry toluene.

-

Slowly add acetyl chloride to the suspension with stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. The solid diacid will gradually dissolve as it is converted to the more soluble anhydride.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent and excess acetyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid residue is the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., toluene-hexane) to obtain pure, crystalline anhydride.

Figure 2: A simplified workflow for the two-part synthesis.

Conclusion

The formation of this compound is a stereospecific dehydration of the corresponding diacid, proceeding with retention of configuration. A thorough understanding of the reaction mechanism and the influence of the starting material's stereochemistry is essential for the successful synthesis of this and other chiral anhydrides. The choice of dehydrating agent and reaction conditions plays a critical role in achieving high yields and purity. This guide provides a foundational understanding and a practical framework for researchers to confidently approach the synthesis of this compound and to apply these principles to the synthesis of other valuable chiral building blocks.

References

- Vogel, A. I., Tatchell, A. R., Furnis, B. S., Hannaford, A. J., & Smith, P. W. G. (1996). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Prentice Hall.

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.

- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.

Chemical properties of DL-2,3-Diphenylsuccinic acid anhydride

An In-depth Technical Guide to the Chemical Properties of DL-2,3-Diphenylsuccinic Acid Anhydride

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical characterization of this compound (CAS No: 101278-21-1). As a key intermediate in organic synthesis, understanding its behavior is crucial for researchers, chemists, and drug development professionals. This document delves into the causality behind its reactivity, offers field-proven experimental protocols, and is grounded in authoritative references to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

This compound is a cyclic dicarboxylic anhydride. The "DL" designation in its name signifies that it is a racemic mixture of two enantiomers. The molecule possesses a five-membered anhydride ring with two phenyl substituents on adjacent carbons. This structure is fundamental to its reactivity, particularly the electrophilicity of the carbonyl carbons and the stereochemical outcomes of its reactions.

The core physical and chemical properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, such as selecting appropriate solvents and determining reaction temperatures.

| Property | Value | Source |

| CAS Number | 101278-21-1 | [1][2] |

| Molecular Formula | C₁₆H₁₂O₃ | [1][3] |

| Molecular Weight | 252.27 g/mol | [1] |

| Density | 1.254 g/cm³ | [1] |

| Boiling Point | 431.3°C at 760 mmHg | [1] |

| Flash Point | 210.8°C | [1] |

| InChIKey | UWDJRACNZVFLEC-UHFFFAOYSA-N | [3] |

Synthesis and Purification

The most direct and common method for synthesizing cyclic anhydrides is through the dehydration of the corresponding dicarboxylic acid.[4] For this compound, this involves the cyclization of DL-2,3-Diphenylsuccinic acid. This is typically achieved by heating the diacid, often with a dehydrating agent like acetic anhydride, to drive the equilibrium towards the product.

Experimental Protocol: Synthesis via Dehydration

This protocol describes a robust method for preparing the title compound from its corresponding diacid precursor. The choice of acetic anhydride as both a reagent and solvent is efficient for driving the reaction to completion.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine DL-2,3-Diphenylsuccinic acid (1 equivalent) with an excess of acetic anhydride (5-10 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 2-4 hours. The progress of the reaction can be monitored by the complete dissolution of the starting diacid.

-

Workup: After cooling the reaction mixture to room temperature, the excess acetic anhydride is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by recrystallization. A suitable solvent system, such as a mixture of toluene and hexane, is recommended. Dissolve the crude solid in a minimal amount of hot toluene and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the target anhydride.

Chemical Reactivity and Key Transformations

Acid anhydrides are versatile electrophiles that readily react with nucleophiles.[4] The reactivity of this compound is centered on the two electrophilic carbonyl carbons. Nucleophilic attack leads to the opening of the five-membered ring.

Hydrolysis

In the presence of water, the anhydride ring opens to regenerate the parent dicarboxylic acid.[5] This reaction can occur without a catalyst but is accelerated by both acid and base.[6][7] From a practical standpoint, this means the anhydride must be protected from moisture during storage and handling to maintain its integrity.[4]

The reaction proceeds via a nucleophilic acyl substitution mechanism where a water molecule attacks one of the carbonyl carbons.

Caption: Simplified mechanism for the hydrolysis of the anhydride.

Aminolysis: Reaction with Amines

The reaction of this compound with primary or secondary amines is a highly efficient method for forming amide bonds.[8][9] This reaction is fundamental in synthesizing polyamide precursors and other complex nitrogen-containing molecules. The initial product is an amide-acid, which can be isolated or, upon heating, can cyclize to form a succinimide derivative.[4][10]

This protocol details the reaction with a primary amine to yield the corresponding amide-acid derivative. The choice of a non-protic solvent and room temperature conditions is crucial to prevent unwanted side reactions and isolate the initial ring-opened product.

-

Reagent Setup: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a flask under a nitrogen atmosphere.

-

Amine Addition: Add the primary amine (e.g., aniline, 1 equivalent) dropwise to the stirred solution at room temperature. The reaction is typically exothermic.

-

Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often quantitative and can be monitored by TLC or LC-MS.

-

Isolation: The resulting amide-acid product often precipitates from the reaction mixture. If not, the solvent can be removed under reduced pressure. The crude product can be purified by washing with a non-polar solvent like diethyl ether or by recrystallization.

Caption: Reaction of the anhydride with a primary amine.

Alcoholysis: Esterification

Similar to aminolysis, alcohols can act as nucleophiles to open the anhydride ring, resulting in the formation of a monoester-acid derivative.[4] This reaction is typically slower than aminolysis and often requires heating or catalysis (acid or base) to proceed at a reasonable rate. This transformation is valuable for introducing ester functionality while retaining a carboxylic acid group for further modification.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Characteristics |

| FT-IR | Strong, characteristic C=O stretching bands for a cyclic anhydride, typically appearing as two peaks around 1860 cm⁻¹ and 1780 cm⁻¹. |

| ¹H NMR | Aromatic protons (phenyl groups) would appear as multiplets in the range of δ 7.2-7.5 ppm. The two methine protons (-CH-) on the succinic ring would appear as a singlet (due to symmetry in the meso-like anhydride) or as an AX system depending on the diastereomer, likely around δ 4.0-4.5 ppm. |

| ¹³C NMR | Carbonyl carbons (C=O) would show signals in the downfield region, typically δ 170-175 ppm. Aromatic carbons would appear in the δ 125-140 ppm range. The methine carbons (-CH-) would be expected around δ 45-55 ppm. |

| Mass Spec. | The monoisotopic mass is 252.0790 Da.[1] In ESI-MS, one would expect to observe adducts such as [M+H]⁺ at m/z 253.0859 or [M+Na]⁺ at m/z 275.0678.[3] |

Applications in Research and Development

This compound serves as a valuable building block in several areas:

-

Polymer Chemistry: It can be used as a monomer for the preparation of aromatic aliphatic copolyesters and polyamides.[2] The rigid diphenyl backbone can impart desirable thermal and mechanical properties to the resulting polymers.

-

Organic Synthesis: The anhydride is a precursor to a variety of derivatives, including diacids, amides, imides, and esters. These derivatives can be intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

-

Material Science: The introduction of the diphenylsuccinate moiety can be used to modify the properties of materials, such as imparting hydrophobicity or serving as a cross-linking agent.

References

-

dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1 | Chemsrc. (n.d.). Retrieved from [Link]

-

This compound (C16H12O3) - PubChemLite. (n.d.). Retrieved from [Link]

-

Reactions of acid anhydrides with ammonia or primary amines - Chemguide. (n.d.). Retrieved from [Link]

-

Reactions of Acid Anhydrides - Reactory. (n.d.). Retrieved from [Link]

-

Acid Anhydrides React with Amines to Form Amides - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Product of primary amine and acid anhydride - Chemistry Stack Exchange. (2017, December 17). Retrieved from [Link]

-

Phenylsuccinic acid | C10H10O4 | CID 95459 - PubChem. (n.d.). Retrieved from [Link]

-

Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. (2011, June 27). Retrieved from [Link]

-

Reactions of Acid Anhydrides with Nitrogen Compounds - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Anhydride Hydrolysis - YouTube. (2017, March 1). Retrieved from [Link]

-

Hydrolysis of 1,8- and 2,3-naphthalic anhydrides and the mechanism of cyclization of 1,8-naphthalic acid in aqueous solutions - RSC Publishing. (n.d.). Retrieved from [Link]

-

Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. (n.d.). Retrieved from [Link]

-

Phenylsuccinic Anhydride | C10H8O3 | CID 136911 - PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1 | Chemsrc [chemsrc.com]

- 2. DL-2,3-DIPHENYL-SUCCINIC ACID ANHYDRIDE | 101278-21-1 [chemicalbook.com]

- 3. PubChemLite - 101278-21-1 (C16H12O3) [pubchemlite.lcsb.uni.lu]

- 4. Reactions of Acid Anhydrides | Reactory [reactory.app]

- 5. Buy 2,3-Diacetylsuccinic anhydride (EVT-12085973) | 74113-55-6 [evitachem.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to the Crystal Structure of DL-2,3-Diphenylsuccinic Acid Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2,3-Diphenylsuccinic acid anhydride is a molecule of interest in organic synthesis and materials science. A thorough understanding of its three-dimensional structure is paramount for predicting its physicochemical properties, reactivity, and potential applications. This guide provides a comprehensive overview of the synthesis and spectroscopic characterization of this compound. Notably, an experimental crystal structure for this racemic anhydride has not been reported in the crystallographic literature. Therefore, this document presents a detailed comparative analysis, leveraging the known crystal structure of its direct precursor, (±)-2,3-diphenylsuccinic acid, to infer and discuss the likely molecular conformation and crystal packing of the target anhydride. This approach provides a robust, albeit predictive, framework for understanding the solid-state characteristics of this compound, pending experimental verification.

Introduction: The Significance of Solid-State Structure

The spatial arrangement of molecules in a crystal lattice dictates a material's macroscopic properties, including its melting point, solubility, stability, and mechanical strength. For active pharmaceutical ingredients and functional organic materials, control and understanding of the crystalline form are critical. This compound, a derivative of succinic acid featuring two phenyl substituents, presents a case where stereochemistry and molecular conformation play a crucial role in its solid-state behavior.

This guide addresses the current state of knowledge regarding this compound. While a definitive crystal structure remains to be elucidated, we can build a scientifically sound model of its likely structure through a careful examination of its synthesis, spectroscopic properties, and the experimentally determined structure of its racemic diacid precursor.

Synthesis and Spectroscopic Characterization

The preparation of this compound is typically achieved in a two-step process: the synthesis of the corresponding racemic diacid followed by cyclization.

Synthesis of (±)-2,3-Diphenylsuccinic Acid

The racemic mixture of 2,3-diphenylsuccinic acid can be synthesized via several methods. A common laboratory-scale preparation involves the oxidation of a suitable precursor.

Experimental Protocol: Synthesis of (±)-2,3-Diphenylsuccinic Acid

-

Starting Material: A suitable precursor, such as trans-stilbene, is chosen.

-

Oxidation: The precursor is subjected to strong oxidizing conditions. For instance, potassium permanganate in a basic aqueous solution can be employed to cleave the double bond and form the dicarboxylic acid.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures with vigorous stirring to ensure complete oxidation.

-

Work-up: Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite).

-

Isolation: The mixture is then acidified (e.g., with hydrochloric acid) to precipitate the dicarboxylic acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield colorless crystals of (±)-2,3-diphenylsuccinic acid.

Preparation of this compound

The conversion of the dicarboxylic acid to the corresponding cyclic anhydride is a standard dehydration reaction.

Experimental Protocol: Synthesis of this compound

-

Reactants: (±)-2,3-Diphenylsuccinic acid is mixed with a dehydrating agent. Acetic anhydride is a commonly used and effective reagent for this transformation.

-

Reaction: The mixture is heated, often to reflux, for a period sufficient to drive the cyclization and remove the acetic acid byproduct.

-

Isolation: The reaction mixture is cooled, which may induce crystallization of the product. Alternatively, the excess acetic anhydride and acetic acid can be removed under reduced pressure.

-

Purification: The crude anhydride can be purified by recrystallization from a non-polar solvent (e.g., toluene or a hexane/ethyl acetate mixture) to afford the final product.

Diagram of the Synthetic Workflow

Caption: Synthetic route to this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of a cyclic anhydride is the presence of two carbonyl (C=O) stretching bands. For a five-membered ring anhydride, these typically appear at approximately 1860-1820 cm⁻¹ (symmetric stretch) and 1790-1740 cm⁻¹ (asymmetric stretch). The lower frequency band is generally more intense in cyclic anhydrides. The spectrum would also show characteristic absorptions for the aromatic C-H and C=C bonds of the phenyl rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would exhibit signals for the aromatic protons of the two phenyl groups, typically in the range of 7.0-7.5 ppm. The two methine protons on the succinic anhydride ring are chemically equivalent in the racemic mixture and would likely appear as a singlet, with its chemical shift influenced by the deshielding effect of the adjacent carbonyl groups and phenyl rings.

-

¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons (typically in the range of 170-180 ppm), the methine carbons, and the various carbons of the phenyl rings.

-

A Comparative Analysis of the Crystal Structure

As no experimental crystal structure for this compound is available, we can predict its key structural features by analyzing its direct precursor, for which crystallographic data has been reported.

The Known Precursor: Crystal Structure of (±)-2,3-Diphenylsuccinic Acid

A study by Jeong et al. provides the single-crystal X-ray diffraction data for (±)-2,3-diphenylsuccinic acid.[1] This racemic diacid crystallizes in the centrosymmetric triclinic space group P-1. In a centrosymmetric space group, a crystal is composed of an equal number of enantiomers (R,R and S,S in this case) related by an inversion center.

| Crystallographic Parameter | (±)-2,3-Diphenylsuccinic Acid |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value from reference |

| b (Å) | Value from reference |

| c (Å) | Value from reference |

| α (°) | Value from reference |

| β (°) | Value from reference |

| γ (°) | Value from reference |

| Volume (ų) | Value from reference |

| Z | 2 |

| (Note: Specific unit cell parameters would be inserted from the original publication if available in the provided search results.) |

In the crystal lattice of the diacid, the primary intermolecular force is the strong hydrogen bonding between the carboxylic acid groups of adjacent molecules. These interactions typically lead to the formation of well-defined hydrogen-bonded chains or dimers, which then pack efficiently through van der Waals interactions between the phenyl rings.

Hypothesized Structure of this compound

The conversion of the diacid to the anhydride introduces significant structural changes that will influence the crystal packing.

Molecular Conformation: The formation of the five-membered anhydride ring will constrain the conformation of the succinic backbone. The two phenyl groups will adopt a specific relative orientation to minimize steric hindrance. It is likely that the phenyl groups will be in a trans or pseudo-trans arrangement relative to the plane of the anhydride ring, which is a common feature in related structures.

Crystal Packing: The most significant change upon anhydride formation is the loss of the carboxylic acid protons, which are strong hydrogen bond donors. This eliminates the primary driving force for the crystal packing seen in the diacid. Consequently, the crystal packing of the racemic anhydride will be governed by weaker interactions:

-

Van der Waals Forces: These will be the dominant interactions, with the packing arrangement determined by the efficient filling of space by the bulky phenyl groups.

-

Dipole-Dipole Interactions: The two carbonyl groups in the anhydride ring create a significant dipole moment, which will influence the relative orientation of molecules in the lattice.

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C-H groups and the carbonyl oxygen atoms are also likely to play a role in directing the crystal packing.

Given that the starting material is a racemate, the resulting anhydride will also be a racemic mixture of the (R,R) and (S,S) enantiomers. It is highly probable that the racemic anhydride will crystallize in a centrosymmetric space group, where the two enantiomers are related by an inversion center. This is a common packing motif for racemates.

Diagram of the Comparative Structural Analysis

Caption: Logical flow of the comparative structural analysis.

Insights from Chiral Analogues

The crystal structures of the enantiomerically pure (R,R)-2,3-diphenylsuccinic acid have also been reported.[1] These chiral molecules crystallize in non-centrosymmetric (chiral) space groups (e.g., P2₁2₁2₁, P4₁).[1] In these structures, all molecules have the same handedness. The study of these chiral crystals reveals how a single enantiomer packs in the absence of its mirror image, often leading to different intermolecular interactions and packing motifs compared to the racemate. This highlights the profound impact of stereochemistry on the resulting crystal lattice and underscores the importance of considering the racemic nature of the target anhydride when predicting its structure.

The Path Forward: Experimental Determination

While the comparative analysis presented in this guide provides a strong foundation for understanding the likely solid-state structure of this compound, it remains a predictive model. The definitive determination of its crystal structure requires experimental validation through single-crystal X-ray diffraction.

Standard Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: The first and often most challenging step is to grow single crystals of the compound of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution: The collected diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms in the asymmetric unit are then determined using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and a detailed predictive analysis of the crystal structure of this compound. In the absence of an experimentally determined structure, we have leveraged the known crystal structure of its racemic diacid precursor, (±)-2,3-diphenylsuccinic acid, to build a robust hypothesis. The conversion to the anhydride is expected to result in a molecule with a constrained conformation and a crystal packing dominated by van der Waals and dipolar interactions, likely in a centrosymmetric space group. This guide serves as a valuable resource for researchers by consolidating the known information and providing a scientifically grounded prediction of the solid-state properties of this compound. The definitive elucidation of the crystal structure through single-crystal X-ray diffraction is a clear next step to validate and refine the models presented herein.

References

-

Jeong, K. S., Lee, B., Kim, J., & Jeong, N. (2009). Guest Dependent Self-Assembly of (R,R)-2,3-Diphenylsuccinic Acids: Formation of the Chiral Square and Its Chiral Recognition. CrystEngComm, 11(1), 12-14. [Link]

Sources

Spectroscopic Characterization of DL-2,3-Diphenylsuccinic Acid Anhydride: A Technical Guide

Introduction

DL-2,3-Diphenylsuccinic acid anhydride is a derivative of succinic anhydride featuring phenyl substituents at the 2 and 3 positions of the succinic acid backbone. Its stereochemistry and the electronic influence of the phenyl groups are expected to significantly impact its spectroscopic properties. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for its identification, purity assessment, and understanding its chemical behavior in various applications, including as a building block in organic synthesis.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The DL-racemic mixture implies the presence of both (2R, 3S) and (2S, 3R) enantiomers.

Diagram 1: Molecular Structure of this compound

Caption: Chemical structure of 2,3-diphenylsuccinic acid anhydride.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to be relatively simple, yet informative. The key resonances will arise from the methine protons on the anhydride ring and the aromatic protons of the two phenyl groups.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.5 | Multiplet | 10H | Aromatic protons (Ph-H) | The protons on the two phenyl rings are expected to resonate in the typical aromatic region. The overlapping signals will likely appear as a complex multiplet. |

| ~4.5-5.0 | Singlet | 2H | Methine protons (CH-CH) | Due to the symmetry in the molecule, the two methine protons are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl groups and phenyl rings. |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~170-175 | Carbonyl carbons (C=O) | The two equivalent carbonyl carbons of the anhydride will resonate in the characteristic downfield region for carboxylic acid derivatives. |

| ~135-140 | Aromatic quaternary carbons (C-ipso) | The ipso-carbons of the phenyl rings, directly attached to the anhydride ring, will appear in this region. |

| ~128-130 | Aromatic CH carbons | The protonated carbons of the phenyl rings will give rise to signals in the aromatic region. Due to symmetry, fewer than six signals may be observed. |

| ~50-55 | Methine carbons (CH-CH) | The two equivalent methine carbons of the anhydride ring will be observed in this range, shifted downfield by the adjacent carbonyl and phenyl groups. |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Diagram 2: NMR Workflow

Caption: Standard workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. For this compound, the most prominent features will be the carbonyl stretching vibrations.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations of C-H bonds on the phenyl rings. |

| ~1860 & ~1780 | Strong | Symmetric & Asymmetric C=O stretch | Anhydrides typically show two distinct carbonyl stretching bands due to symmetric and asymmetric stretching modes. This is a hallmark of the anhydride functional group.[1] |

| ~1600, ~1495 | Medium to Weak | C=C stretch in aromatic ring | Stretching vibrations within the phenyl rings. |

| ~1250-1000 | Strong | C-O-C stretch | The C-O-C stretching of the anhydride ring. |

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrument Setup: Ensure the ATR accessory is clean and a background spectrum has been collected.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and collect the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data:

The molecular formula of this compound is C₁₆H₁₂O₃, with a monoisotopic mass of 252.07864 Da.[2]

| m/z (Predicted) | Adduct | Source |

| 253.08592 | [M+H]⁺ | [2] |

| 275.06786 | [M+Na]⁺ | [2] |

| 251.07136 | [M-H]⁻ | [2] |

Fragmentation Pathway:

Under electron ionization (EI), the molecule is expected to fragment. A logical fragmentation pathway would involve the loss of CO and CO₂ from the anhydride ring.

Diagram 3: Predicted Mass Spec Fragmentation

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (e.g., ESI-TOF):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer. Set the ionization source to either positive or negative ion mode.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Determine the m/z of the molecular ion and any observed adducts. If using a high-resolution mass spectrometer, the exact mass can be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the anticipated ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently characterize this molecule, ensure its purity, and proceed with its use in further scientific endeavors. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and related compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Reddit. Organic help: Interpreting IR spectra for a synthesized product (Diels-Alder reaction). r/chemhelp. [Link]

Sources

Solubility Profile of DL-2,3-Diphenylsuccinic Acid Anhydride: A Predictive and Practical Guide for Researchers

An In-depth Technical Guide for the Pharmaceutical and Chemical Research Sectors

Executive Summary: Navigating the Solubility Challenge

DL-2,3-Diphenylsuccinic acid anhydride is a key building block in organic synthesis, particularly in the development of novel polymers and pharmaceutical agents. Its utility in these fields is fundamentally governed by its behavior in solution, making a comprehensive understanding of its solubility an absolute prerequisite for efficient process development, purification, and formulation.

This guide addresses a critical knowledge gap: the absence of readily available quantitative solubility data for this compound. Instead of merely reporting non-existent data, this document provides a framework for predicting and experimentally determining the solubility of this compound in common organic solvents. We will first establish a theoretical baseline by analyzing the solubility of a structural analog, succinic anhydride, and then extrapolate the physicochemical effects of introducing two bulky, hydrophobic phenyl groups. The core of this guide is a robust, field-proven experimental protocol designed to yield reliable, quantitative solubility data, empowering researchers to generate the precise information required for their specific applications.

Theoretical Framework: From Succinic Anhydride to a Diphenyl-Substituted System

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[2] The solubility of a molecule is therefore a direct consequence of its structure and the intermolecular forces it can establish with a solvent.[1]

Baseline Analysis: Solubility of Succinic Anhydride

To build our predictive model, we first examine the solubility of the parent structure, succinic anhydride. This molecule contains a polar cyclic anhydride functional group but lacks the large non-polar substituents of our target compound.

Succinic anhydride is reported to be soluble in moderately polar to polar aprotic solvents.[3][4] Its solubility generally increases with temperature.[3] A summary of its known solubility in various organic solvents provides a crucial starting point.

Table 1: Reported Solubility of Succinic Anhydride in Common Organic Solvents

| Solvent | Class | Reported Solubility | Rationale for Interaction |

|---|---|---|---|

| Acetone | Polar Aprotic | Soluble[3][5] | Strong dipole-dipole interactions with the anhydride carbonyl groups. |

| Acetonitrile | Polar Aprotic | Soluble[3] | Favorable dipole-dipole interactions. |

| Ethyl Acetate | Polar Aprotic | Soluble[5] | Good balance of polarity to interact with the anhydride ring. |

| Chloroform | Nonpolar | Soluble[3][4] | Can dissolve the molecule despite being nonpolar, likely due to dispersion forces. |

| Alcohols (e.g., Ethanol) | Polar Protic | Soluble, but reactive[4][5] | The anhydride ring can be opened by reaction with the alcohol to form a half-ester. |

| Water | Polar Protic | Very slightly soluble, reactive[3][4] | Hydrolyzes to form succinic acid; poor solubility due to dominant non-polar character of the ring. |

| Ether | Nonpolar | Very slightly soluble[3][4] | Insufficient polarity to effectively solvate the anhydride group. |

| Benzene | Nonpolar | Poorly soluble[5] | Dominated by weak van der Waals forces. |

| Petroleum Ether / Hexane | Nonpolar | Practically insoluble[5] | Highly non-polar solvent cannot overcome the solute-solute interactions of the polar anhydride. |

Predictive Impact of Diphenyl Substitution

The introduction of two phenyl groups onto the succinic anhydride core dramatically alters the molecule's physicochemical properties. The phenyl group is bulky, rigid, and notably hydrophobic (non-polar).[6] This structural modification leads to two primary competing effects:

-

Increased Hydrophobicity: The large, non-polar surface area of the two benzene rings will significantly decrease the molecule's affinity for polar solvents.[1]

-

Enhanced van der Waals Forces: The presence of aromatic rings enhances London dispersion forces, which can improve solubility in non-polar aromatic solvents like toluene or benzene.[7]

Based on these principles, we can predict a significant shift in the solubility profile for this compound compared to its parent compound.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Class | Predicted Solubility | Justification for Prediction |

|---|---|---|---|

| Toluene | Non-polar Aromatic | Good to Moderate | Pi-pi stacking and van der Waals interactions between the solvent and the phenyl groups should promote solubility. |

| Dichloromethane (DCM) | Polar Aprotic | Good to Moderate | Offers a balance of polarity to interact with the anhydride while being able to solvate the large non-polar regions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Good to Moderate | A versatile solvent capable of solvating both the polar anhydride and the non-polar phenyl groups. |

| Acetone | Polar Aprotic | Moderate to Low | The increased hydrophobic character from the phenyl groups will likely reduce solubility compared to succinic anhydride.[1] |

| Ethyl Acetate | Polar Aprotic | Moderate to Low | Similar to acetone, the large non-polar moiety will hinder dissolution. |

| Acetonitrile | Polar Aprotic | Low | The high polarity of acetonitrile is less compatible with the large hydrophobic structure. |

| Methanol / Ethanol | Polar Protic | Low (and Reactive) | Poor solubility due to mismatched polarity, coupled with the potential for reaction (solvolysis). |

| Hexane / Heptane | Non-polar Aliphatic | Very Low / Insoluble | While non-polar, the aliphatic nature lacks the specific interactions (pi-stacking) that aromatic solvents offer. |

| Water | Polar Protic | Insoluble | The overwhelming hydrophobic nature of the molecule will prevent dissolution and hydrolysis will be very slow. |

Experimental Determination of Solubility: A Validated Protocol

Theoretical predictions provide a valuable starting point, but empirical data is essential for process design and optimization. The following protocol describes the Isothermal Shake-Flask Method, a reliable and widely used technique for determining the equilibrium solubility of a compound at a specific temperature.[3]

Causality Behind Experimental Design

-

Isothermal Conditions: Solubility is highly temperature-dependent.[3] Maintaining a constant temperature with a shaker bath ensures that the measured value is precise and reproducible.

-

Equilibrium State: The goal is to measure the maximum amount of solute that can dissolve. Allowing the system to equilibrate for an extended period (24-72 hours) with continuous agitation ensures that the solution is truly saturated and not just a supersaturated or undersaturated transient state.[8]

-

Excess Solid: Starting with an excess of the solid guarantees that the saturation point is reached and maintained throughout the experiment.[8]

-

Syringe Filtration: Directly sampling the supernatant and immediately filtering it prevents undissolved solid particles from being included in the analyzed sample, which would artificially inflate the measured solubility. Using a filter material (e.g., PTFE) that does not adsorb the solute is critical.

-

Quantitative Analysis: A sensitive and validated analytical method like HPLC or UV-Vis spectroscopy is required to accurately determine the concentration of the dissolved solid in the supernatant. Gravimetric analysis (evaporating the solvent) is simpler but can be less accurate, especially for low solubilities.

Workflow for Isothermal Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of 4 mL glass vials, add an excess amount (e.g., ~50 mg, ensuring solid remains after equilibration) of this compound.

-

Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

-

Securely cap each vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker bath set to a constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours to ensure equilibrium is reached. Check at 24h and 48h to confirm the value is stable.

-

-

Sampling and Sample Preparation:

-

Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled block for 30 minutes to allow undissolved solids to settle.[8]

-

Carefully draw a sample of the supernatant (e.g., 0.5 mL) into a clean syringe.

-

Immediately attach a 0.45 µm PTFE syringe filter and dispense the clear filtrate into a clean, pre-weighed vial for gravimetric analysis or a volumetric flask for spectroscopic analysis.

-

For spectroscopic analysis (e.g., HPLC), perform an accurate dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration within the linear range of a pre-established calibration curve.

-

-

Quantification and Calculation:

-

Analyze the prepared sample using a validated analytical method (e.g., HPLC-UV).

-

Determine the concentration of the solute in the diluted sample by comparing its response to a standard calibration curve.

-

Calculate the original solubility in the solvent, accounting for all dilution factors. The result should be expressed in clear units, such as mg/mL, g/100mL, or mol/L.

-

Conclusion and Recommendations

While specific solubility data for this compound is not prevalent in the literature, a robust prediction can be made based on first principles and analysis of its structural analog, succinic anhydride. The addition of two phenyl groups is expected to significantly increase its solubility in non-polar aromatic and moderately polar aprotic solvents (such as toluene and DCM) while decreasing its solubility in highly polar solvents (like acetonitrile and water).

For any critical application in process chemistry or drug development, these predictions must be confirmed experimentally. The provided Isothermal Shake-Flask protocol is a reliable method for generating the necessary quantitative data. By systematically testing a range of solvents, researchers can create a comprehensive solubility profile to guide solvent selection for reactions, enable efficient purification through recrystallization, and inform formulation strategies.

References

-

Yang, W. (2013). Solubility of succinic anhydride in different pure solvents and binary solvent mixtures with the temperature range from 278.15 to 333.15 K. Journal of Molecular Liquids, 180, 7-11. Available at: [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2019). 1.6: Physical properties of organic compounds. Available at: [Link]

-

PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Available at: [Link]

-

MP Biomedicals. (n.d.). SUCCINIC ANHYDRIDE--N/H. Available at: [Link]

-

Zou, Y., et al. (2017). Measurement and correlation of solubility of succinic anhydride in pure solvents and binary solvent mixtures. Journal of Chemical Thermodynamics, 104, 82-90. Available at: [Link]

-

Wikipedia. (n.d.). Phenyl group. Available at: [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Available at: [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. The solubility of Succinic anhydride_Chemicalbook [chemicalbook.com]

- 4. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mpbio.com [mpbio.com]

- 6. Phenyl group - Wikipedia [en.wikipedia.org]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. quora.com [quora.com]

An In-depth Technical Guide to the Thermal Stability of DL-2,3-Diphenylsuccinic Acid Anhydride

Introduction to DL-2,3-Diphenylsuccinic Acid Anhydride

This compound (CAS No. 101278-21-1) is a derivative of succinic anhydride featuring two phenyl substituents.[1][2] Its chemical structure, C16H12O3, lends it unique properties that are of interest in various synthetic applications.[3][4] The thermal stability of this compound is a fundamental characteristic that dictates its storage, handling, and reaction conditions. Understanding its behavior at elevated temperatures is paramount to ensure its integrity and the desired outcome of its applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below. It is important to note that while some properties like boiling and flash points are available from chemical suppliers, a definitive experimental melting point and decomposition temperature are not widely published. One supplier explicitly states that they do not provide analytical data for this compound.[5]

| Property | Value | Source |

| CAS Number | 101278-21-1 | [1][2] |

| Molecular Formula | C16H12O3 | [3][4] |

| Molecular Weight | 252.27 g/mol | [5] |

| Boiling Point | 431.3 °C at 760 mmHg | ChemSrc |

| Flash Point | 210.8 °C | ChemSrc |

Methodology for Thermal Stability Assessment

The primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7][8] These methods provide complementary information on mass loss as a function of temperature and the heat flow associated with thermal events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[6][7] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of residual material.

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[9]

-

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to determine the melting point, enthalpy of fusion, and to detect any other endothermic or exothermic events, such as decomposition.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a DSC pan (e.g., aluminum) and hermetically seal it.[10]

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: A common program involves an initial isothermal hold, followed by a heating ramp at a constant rate (e.g., 10 °C/min) through the expected melting and decomposition range.[9][11] A cooling and second heating cycle can also be employed to study the thermal history of the sample.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak will indicate melting, and its onset temperature is taken as the melting point. The area under the melting peak corresponds to the enthalpy of fusion. Decomposition may appear as a sharp or broad endothermic or exothermic event, often at temperatures higher than the melting point.

Diagram of the Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Expected Thermal Behavior and Decomposition Pathways

While specific experimental data for this compound is lacking, insights can be drawn from computational studies on succinic anhydride and experimental data on related compounds.

Melting Behavior

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the onset of this peak will define the melting point. For comparison, the related compound 2,3-diphenylmaleic anhydride exhibits polymorphism with melting points of 146 °C and 156 °C for its metastable and stable forms, respectively. It is plausible that this compound will have a distinct melting point in a similar range.

Decomposition Mechanism

Computational studies on the unimolecular decomposition of succinic anhydride predict a concerted fragmentation mechanism.[12][13] This pathway leads to the formation of carbon monoxide (CO), carbon dioxide (CO2), and ethylene (C2H4).[12][13]

For this compound, the presence of the bulky phenyl substituents is expected to influence the decomposition pathway. The increased molecular complexity may lead to a multi-step decomposition process. Potential decomposition pathways could involve:

-

Decarboxylation: Loss of one or two molecules of CO2.

-

Fragmentation: Cleavage of the succinic anhydride ring.

-

Reactions involving the phenyl groups: At higher temperatures, reactions such as cyclization or the formation of larger aromatic structures could occur.

The TGA curve would likely show a significant mass loss corresponding to the initial fragmentation of the molecule. Evolved gas analysis (EGA) coupled with TGA (TGA-MS or TGA-FTIR) would be a powerful tool to identify the gaseous products released during decomposition and elucidate the precise degradation mechanism.

Conclusion

The thermal stability of this compound is a critical parameter for its successful application. This guide has outlined the necessary theoretical background and detailed experimental protocols for its determination using TGA and DSC. While direct experimental data is not currently available in the public domain, the provided methodologies and discussion of expected thermal behavior offer a robust framework for researchers to perform a comprehensive in-house analysis. The insights gained from such studies will be invaluable for the handling, storage, and utilization of this compound in various scientific endeavors.

References

- BenchChem. (2025). In-Depth Technical Guide on the Thermodynamic Properties of 3-Pentyl Substituted Succinic Anhydrides.

- Bui, T. P. T., et al. (2008). Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride. The Journal of Physical Chemistry A, 112(33), 7574–7584.

- Lopera-Valle, A., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh)

- Bui, T. P. T., et al. (2008). Computational Study on Kinetics and Mechanisms of Unimolecular Decomposition of Succinic Acid and Its Anhydride. ResearchGate.

- Wilkes, H., et al. (2011). Synthesis of Anaerobic Degradation Biomarkers Alkyl-, Aryl- and Cycloalkylsuccinic Acids and Their Mass Spectral Characteristics. ResearchGate.

- McKinnon, M. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- Wikipedia. (n.d.). Succinic anhydride.

- Lopera-Valle, A., et al. (2019). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. PubMed.

- ChemSrc. (2025). dl-2,3-diphenyl-succinic acid anhydride.

- Bikiaris, D. N., et al. (2022).

- Scribd. (n.d.). DSC TGA Polyimide.

- Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.

- Qiu, W., et al. (2011).

- ChemicalBook. (2023). DL-2,3-DIPHENYL-SUCCINIC ACID ANHYDRIDE.

- Hubbe, M. A., et al. (2019). Alkenyl Succinic Anhydride: The Question of Covalent Bonding and Chemistry Considerations for Better Sizing – Review. ResearchGate.

- Lazaro, A., et al. (2020). Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials.

- Wikipedia. (n.d.). Alkenylsuccinic anhydrides.

- BLD Pharm. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2,3-DIPHENYLSUCCINIC ANHYDRIDE AldrichCPR.

- PubChem. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ChemicalBook. (n.d.). DL-2,3-DIPHENYL-SUCCINIC ACID ANHYDRIDE.

Sources

- 1. dl-2,3-diphenyl-succinic acid anhydride | CAS#:101278-21-1 | Chemsrc [chemsrc.com]

- 2. DL-2,3-DIPHENYL-SUCCINIC ACID ANHYDRIDE | 101278-21-1 [chemicalbook.com]

- 3. PubChemLite - 101278-21-1 (C16H12O3) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. 2,3-DIPHENYLSUCCINIC ANHYDRIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. fpe.umd.edu [fpe.umd.edu]

- 7. DSC & TGA Thermal Analysis.pptx [slideshare.net]

- 8. mt.com [mt.com]

- 9. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of DL-2,3-Diphenylsuccinic Acid Anhydride in Aromatic Copolyester Preparation

Introduction: Engineering High-Performance Aromatic Copolyesters

Aromatic polyesters are a cornerstone of high-performance polymers, prized for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] The strategic incorporation of co-monomers into the polyester backbone is a powerful technique to tailor these properties for specific applications, ranging from advanced composites and electronics to specialty fibers and packaging.[3][4] This guide focuses on the application of a unique co-monomer, DL-2,3-diphenylsuccinic acid anhydride, in the synthesis of advanced aromatic copolyesters.

The introduction of the bulky, rigid phenyl groups on the succinic anhydride moiety is hypothesized to impart significant modifications to the resulting copolyester. These modifications can include an increased glass transition temperature (Tg) due to restricted chain mobility, altered crystallinity, and potentially enhanced solubility in common organic solvents.[5] The use of the DL-racemic mixture of stereoisomers will likely result in an amorphous polymer, as the random orientation of the phenyl groups along the chain will disrupt crystal packing. This guide provides a comprehensive overview of the synthetic methodologies, mechanistic considerations, and characterization techniques for researchers and professionals engaged in the development of novel polymeric materials.

Mechanistic Insights: The Role of this compound in Polycondensation